Hsd17B13-IN-3

Description

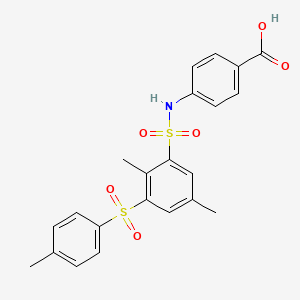

Structure

3D Structure

Properties

Molecular Formula |

C22H21NO6S2 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

4-[[2,5-dimethyl-3-(4-methylphenyl)sulfonylphenyl]sulfonylamino]benzoic acid |

InChI |

InChI=1S/C22H21NO6S2/c1-14-4-10-19(11-5-14)30(26,27)20-12-15(2)13-21(16(20)3)31(28,29)23-18-8-6-17(7-9-18)22(24)25/h4-13,23H,1-3H3,(H,24,25) |

InChI Key |

VUONIWZYCHRGQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=C2)C)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13-IN-3: An In-Depth Technical Guide to its Mechanism of Action in Non-Alcoholic Fatty Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the development of advanced liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of the mechanism of action of HSD17B13 inhibitors, with a focus on the preclinical candidate Hsd17B13-IN-3 and the well-characterized chemical probe BI-3231, in the context of NAFLD. We will delve into the underlying signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental protocols for the assays used to characterize these inhibitors.

Introduction to HSD17B13 in NAFLD

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] Functionally, HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid metabolism.[5][6] The enzyme is implicated in various aspects of lipid metabolism, including fatty acid and cholesterol biosynthesis.[7]

The most compelling evidence for HSD17B13 as a therapeutic target comes from human genetics. A splice variant (rs72613567) in the HSD17B13 gene, which leads to a loss of enzymatic function, is strongly associated with a reduced risk of progressing from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[3][5][8] This protective genetic validation has fueled the pursuit of HSD17B13 inhibitors as a promising therapeutic strategy for NAFLD.

The HSD17B13 Signaling Pathway in NAFLD Pathogenesis

The expression of HSD17B13 is regulated by key transcription factors involved in lipid homeostasis. The liver X receptor α (LXRα), upon activation, induces the expression of sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c, in turn, directly promotes the transcription of the HSD17B13 gene.[3][8]

Once expressed and localized to the lipid droplet, HSD17B13's enzymatic activity and potential scaffolding functions contribute to NAFLD progression through several proposed mechanisms:

-

Altered Retinoid Metabolism: By converting retinol to retinaldehyde, HSD17B13 may influence the levels of retinoic acid, a key regulator of gene expression in the liver. Dysregulated retinoid signaling is implicated in liver inflammation and fibrosis.

-

Promotion of Lipogenesis: Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in promoting lipid accumulation.[5]

-

Induction of Pro-inflammatory and Pro-fibrotic Pathways: Recent evidence suggests a direct link between HSD17B13 activity and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. This is mediated, at least in part, through the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) signaling.[7][9]

Below is a diagram illustrating the key signaling pathways involving HSD17B13 in the context of NAFLD.

This compound and BI-3231: Potent and Selective Inhibitors of HSD17B13

This compound and BI-3231 are small molecule inhibitors designed to target the enzymatic activity of HSD17B13. BI-3231, in particular, has been extensively characterized as a potent and selective chemical probe.[1][10][11]

In Vitro Potency and Selectivity

Biochemical and cellular assays have demonstrated the potent inhibitory activity of these compounds against HSD17B13.

| Compound | Assay Type | Substrate | Species | IC50 / Ki | Reference |

| This compound | Biochemical | β-estradiol | Human | IC50: 0.38 µM | [12] |

| Biochemical | Leukotriene B4 | Human | IC50: 0.45 µM | [12] | |

| BI-3231 | Biochemical | β-estradiol | Human | IC50: 1 nM | [13] |

| Biochemical | β-estradiol | Mouse | IC50: 13 nM | [13] | |

| Biochemical | - | Human | Ki: <3.3 nM | [13] | |

| Biochemical | - | Mouse | Ki: 1.1 nM | [13] | |

| Cellular | Estradiol | Human | IC50: 44 nM | [13] |

BI-3231 exhibits excellent selectivity for HSD17B13 over other members of the 17β-hydroxysteroid dehydrogenase family, including the closely related HSD17B11.[13]

Preclinical Pharmacokinetics of BI-3231

Pharmacokinetic studies in mice have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of BI-3231.

| Species | Route | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Mouse | IV | 1 mg/kg | - | 138 | - | [1][10] |

| Mouse | PO | 5 mg/kg | 108 | 240 | 10 | [1][10] |

| Mouse | SC | 5 mg/kg | 471 | 2420 | - | [1][10] |

Note: Cmax and AUC values are approximate and may vary based on experimental conditions.

BI-3231 demonstrates rapid plasma clearance but shows significant accumulation and retention in the liver, the target organ for NAFLD therapy.[1][11]

In Vivo Efficacy in NAFLD Models

Preclinical studies using animal models of NAFLD/NASH have demonstrated the therapeutic potential of HSD17B13 inhibition. While specific data for this compound and BI-3231 in extensive in vivo efficacy studies are emerging, proof-of-concept has been established with other inhibitors and genetic knockdown models. For instance, the HSD17B13 inhibitor M-5475 has shown promising results in a mouse model of advanced MASH.

| Model | Treatment | Dose | Outcome | Quantitative Change | Reference |

| CDAA-HFD Mice | M-5475 | 30 mg/kg | Reduced Plasma ALT | Significant Reduction | [14] |

| 100 mg/kg | Reduced Plasma ALT | Significant Reduction | [14] | ||

| 100 mg/kg | Reduced Liver Hydroxyproline | Significant Reduction | [14] | ||

| 30 & 100 mg/kg | Reduced Fibrosis Stage | Improvement vs. Vehicle | [14] | ||

| 30 & 100 mg/kg | Reduced Galectin-3 Area | Reduction Observed | [14] | ||

| 30 & 100 mg/kg | Reduced Collagen-1a1 Area | Reduction Observed | [14] | ||

| 30 & 100 mg/kg | Reduced α-SMA Area | Reduction Observed | [14] | ||

| HFD Mice | shRNA knockdown | - | Reduced Liver Triglycerides | 45% decrease | [6] |

| Reduced Serum ALT | Significant Reduction | [6] |

CDAA-HFD: Choline-deficient, L-amino acid-defined, high-fat diet; HFD: High-fat diet; ALT: Alanine aminotransferase; α-SMA: Alpha-smooth muscle actin.

These findings support the hypothesis that inhibiting HSD17B13 can ameliorate key features of NASH, including inflammation and fibrosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of HSD17B13 inhibitors.

HSD17B13 Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of compounds against HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20[15]

-

Substrate: β-estradiol (10-50 µM final concentration)[15]

-

Cofactor: NAD+ (2 mM final concentration)[12]

-

Test compound (e.g., BI-3231)

-

NAD(P)H-Glo™ Detection Reagent

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, NAD+, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding β-estradiol.

-

Incubate the plate at room temperature for 60 minutes.

-

Add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Incubate for an additional 60 minutes at room temperature in the dark.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Steatosis Assay

This protocol describes the induction of steatosis in HepG2 cells using oleic acid to model the lipid accumulation seen in NAFLD.

Materials:

-

HepG2 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Oleic acid

-

Fatty acid-free BSA (Bovine Serum Albumin)

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde

Procedure:

-

Culture HepG2 cells in DMEM until they reach approximately 80% confluency.

-

Prepare an oleic acid-BSA complex by dissolving oleic acid in a solution containing fatty acid-free BSA.

-

Treat the HepG2 cells with the oleic acid-BSA complex (e.g., 0.5-1 mM oleic acid) for 24 hours to induce lipid droplet formation.

-

To test the effect of an inhibitor, co-incubate the cells with the oleic acid-BSA complex and the test compound.

-

After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.

-

For quantification, the Oil Red O stain can be extracted with isopropanol and the absorbance measured at a specific wavelength.

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol outlines the establishment of a diet-induced mouse model of NAFLD.

Materials:

-

C57BL/6J mice (male, 6-8 weeks old)

-

High-fat diet (e.g., 60% kcal from fat)

-

Control low-fat diet

-

Metabolic cages for monitoring food intake and energy expenditure

Procedure:

-

Acclimatize the mice for at least one week.

-

Divide the mice into a control group receiving a low-fat diet and an experimental group receiving a high-fat diet.

-

Maintain the mice on their respective diets for an extended period (e.g., 12-20 weeks) to induce obesity, insulin resistance, and hepatic steatosis.

-

To evaluate a therapeutic agent, a treatment group receiving the high-fat diet and the test compound can be included.

-

Monitor body weight, food intake, and metabolic parameters throughout the study.

-

At the end of the study, collect blood and liver tissue for analysis of liver enzymes, lipids, histology (H&E and Sirius Red staining), and gene expression of inflammatory and fibrotic markers.

Conclusion and Future Directions

The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. The development of potent and selective inhibitors like BI-3231 provides valuable tools to further elucidate the biological functions of HSD17B13 and to advance the clinical development of this therapeutic class. Preclinical data strongly suggest that HSD17B13 inhibition can mitigate the key drivers of NAFLD progression, including steatosis, inflammation, and fibrosis.

Future research will focus on:

-

Conducting comprehensive in vivo efficacy studies with well-characterized inhibitors like BI-3231 to establish a clear dose-response relationship for the reduction of steatosis, inflammation, and fibrosis.

-

Elucidating the detailed downstream signaling events that link HSD17B13's enzymatic activity to pro-fibrotic pathways, including the precise mechanism of TGF-β1 upregulation.

-

Identifying and validating translatable biomarkers that can be used to monitor target engagement and therapeutic efficacy of HSD17B13 inhibitors in clinical trials.

The continued investigation into the mechanism of action of HSD17B13 inhibitors holds great promise for delivering a novel and effective treatment for the millions of patients affected by NAFLD and NASH.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. enanta.com [enanta.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gubra.dk [gubra.dk]

- 15. enanta.com [enanta.com]

The Discovery and Synthesis of Hsd17B13-IN-3 and Other Key Inhibitors of a Promising New Target for Liver Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[2] This has spurred significant interest in the discovery and development of small molecule inhibitors of HSD17B13. This technical guide provides an in-depth overview of the discovery and synthesis of Hsd17B13-IN-3, alongside other key inhibitors such as BI-3231 and "compound 32," offering valuable insights for researchers and professionals in the field of drug development.

HSD17B13 Inhibitors: A Comparative Overview

Several potent inhibitors of HSD17B13 have been identified through high-throughput screening and subsequent optimization efforts. This section summarizes the key quantitative data for this compound, BI-3231, and a highly potent inhibitor referred to as "compound 32."

| Compound | Target | Biochemical IC50 (β-estradiol) | Biochemical IC50 (Leukotriene B4) | Cellular IC50 | Ki | Reference |

| This compound | HSD17B13 | 0.38 µM | 0.45 µM | Low cell penetration | - | [4] |

| BI-3231 | hHSD17B13 | 1 nM | - | 11 nM | 0.7 nM | [5][6] |

| Compound 32 | HSD17B13 | 2.5 nM | - | - | - | [7] |

Discovery and Synthesis Pathways

The discovery of HSD17B13 inhibitors has largely relied on high-throughput screening campaigns to identify initial hit compounds, followed by structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

This compound

This compound (also referred to as compound 2 in some contexts) is a potent inhibitor of HSD17B13.[4] While a detailed, step-by-step synthesis protocol is not publicly available, its discovery was likely the result of screening and medicinal chemistry efforts aimed at identifying novel scaffolds for HSD17B13 inhibition. One study mentioned that this compound exhibits poor permeability, which can be a challenge for its biological effectiveness in cellular systems.[8]

BI-3231: A Well-Characterized Chemical Probe

BI-3231 (compound 45) is a potent and selective HSD17B13 inhibitor that is now available as an open-science chemical probe.[5][6] Its discovery began with a high-throughput screening campaign that identified a weakly active initial hit. Subsequent multiparameter optimization led to the development of BI-3231 with significantly improved functional and physicochemical properties.[5][6]

The synthesis of BI-3231 is a multi-step process, as outlined in the diagram below. The synthesis commences from commercially available starting materials and involves key steps such as mesylation, alkylation, and a Suzuki coupling reaction to construct the final molecule.[5][6]

Compound 32: A Highly Potent and Liver-Targeting Inhibitor

A separate study reported the discovery of "compound 32," a highly potent and selective HSD17B13 inhibitor with an IC50 of 2.5 nM.[7] This compound demonstrated a superior pharmacokinetic profile and better liver microsomal stability compared to BI-3231.[7] The synthesis of compound 32 also involved multiparameter optimization studies, though specific details of the synthetic route are not extensively detailed in the initial publication.

Experimental Protocols

The characterization of HSD17B13 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacological effects.

HSD17B13 Enzymatic Assay

A common method to assess the inhibitory activity of compounds against HSD17B13 is a biochemical enzymatic assay.

-

Principle: The assay measures the production of NADH, a product of the enzymatic reaction catalyzed by HSD17B13. The enzyme utilizes NAD+ as a cofactor to oxidize a substrate, such as β-estradiol or Leukotriene B4 (LTB4).[4]

-

Reagents:

-

Purified recombinant human HSD17B13 enzyme.

-

Substrate: β-estradiol or LTB4.

-

Cofactor: NAD+.

-

Detection Reagent: A luciferase-based system (e.g., NAD(P)H-Glo™) that generates a luminescent signal proportional to the amount of NADH produced.

-

-

Procedure:

-

The test compound is incubated with the HSD17B13 enzyme.

-

The substrate and cofactor are added to initiate the enzymatic reaction.

-

After a defined incubation period, the detection reagent is added.

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in the enzymatic activity.

-

Cellular Assays

To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are employed. These assays typically use cell lines that overexpress HSD17B13. The inhibitory effect is measured by quantifying the reduction in the production of the enzymatic product within the cells.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors. These studies are typically conducted in animal models, such as mice and rats. For instance, pharmacokinetic studies of BI-3231 revealed rapid in vivo clearance but extensive accumulation in the liver, the target organ.[5][9]

Signaling Pathways and Mechanism of Action

HSD17B13 is implicated in several key cellular pathways related to lipid metabolism and inflammation. Inhibition of HSD17B13 is expected to modulate these pathways, leading to therapeutic benefits in liver diseases.

-

Lipid Metabolism: HSD17B13 is involved in hepatic lipid homeostasis. Mechanistic studies on "compound 32" indicated that it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway, which is a key regulator of fatty acid synthesis.[7]

-

Inflammation: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[10] Inhibition of HSD17B13 may therefore have anti-inflammatory effects in the liver.

-

Pyrimidine Catabolism: Recent studies suggest that HSD17B13 may play a role in pyrimidine catabolism, and its inhibition could protect against liver fibrosis through this mechanism.[11]

Conclusion

The discovery of potent and selective inhibitors of HSD17B13, such as this compound, BI-3231, and compound 32, represents a significant advancement in the development of novel therapeutics for chronic liver diseases. While challenges such as optimizing drug-like properties and fully elucidating the enzyme's biological functions remain, the available data strongly support HSD17B13 as a promising drug target. This technical guide provides a comprehensive summary of the current knowledge on the discovery and synthesis of these inhibitors, which will be invaluable for researchers and drug developers working to translate this promising target into effective therapies for patients with NAFLD and NASH.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primarysourceai.substack.com [primarysourceai.substack.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hsd17B13-IN-3 and Other Novel Inhibitors in Attenuating Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic liver disease, particularly nonalcoholic steatohepatitis (NASH), represents a significant and growing global health burden, with liver fibrosis being a key determinant of adverse outcomes. Genetic studies have identified a loss-of-function variant in the gene encoding 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) as a protective factor against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors targeting HSD17B13 as a promising therapeutic strategy for liver fibrosis. This technical guide provides an in-depth overview of the emerging role of HSD17B13 inhibitors, with a focus on Hsd17B13-IN-3 and other key compounds, in attenuating liver fibrosis. We will delve into the mechanism of action, preclinical evidence, experimental methodologies, and the signaling pathways implicated in their hepatoprotective effects.

Introduction to HSD17B13 and its Role in Liver Disease

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid metabolism.[2] A specific splice variant, rs72613567, results in a truncated, inactive protein and is strongly associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[1] This genetic validation has made HSD17B13 a compelling target for pharmacological inhibition. The therapeutic hypothesis is that inhibiting HSD17B13 activity will mimic the protective effects of the loss-of-function variant, thereby halting or reversing the progression of liver fibrosis.

This compound and Other Small Molecule Inhibitors

A growing pipeline of small molecule inhibitors targeting HSD17B13 is in development. These compounds aim to selectively block the enzymatic activity of HSD17B13, offering a targeted approach to treating liver fibrosis.

This compound

This compound is a potent inhibitor of HSD17B13. While extensive preclinical data on this compound in liver fibrosis models is not yet publicly available, its in vitro potency highlights its potential as a chemical tool to probe HSD17B13 function and as a starting point for further drug development.

Other Notable HSD17B13 Inhibitors

Several other HSD17B13 inhibitors are progressing through preclinical and early clinical development, providing valuable insights into the therapeutic potential of this target.

-

BI-3231: A potent and selective chemical probe for HSD17B13, available for open science research.[3] It has been shown to reduce lipotoxic effects in hepatocytes.[4]

-

INI-822: An orally-delivered small molecule inhibitor of HSD17B13 that has entered Phase 1 clinical trials.[5] Preclinical studies have demonstrated its ability to improve markers of liver homeostasis.[5]

-

M-5475: A novel inhibitor that has shown hepatoprotective and antifibrotic effects in a mouse model of MASH.[6]

Quantitative Data from Preclinical Studies

The following tables summarize the available quantitative data for various HSD17B13 inhibitors, providing a comparative overview of their potency and preclinical efficacy.

| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Reference |

| This compound | HSD17B13 | Biochemical | β-estradiol | 380 | MedChemExpress |

| This compound | HSD17B13 | Biochemical | Leukotriene B4 | 450 | MedChemExpress |

| BI-3231 | Human HSD17B13 | Biochemical | Not Specified | 1 | [3] |

| BI-3231 | Mouse HSD17B13 | Biochemical | Not Specified | 13 | [3] |

| INI-822 | Human HSD17B13 | Biochemical | Not Specified | Low nM potency | [7] |

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Model | Treatment | Key Findings | Reference |

| Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) mice | M-5475 (30 and 100 mg/kg, oral) | Reduced plasma ALT levels, improved hepatomegaly, reduced liver hydroxyproline levels, and decreased fibrosis stage.[6] | [6] |

| Human liver-on-a-chip NASH model | INI-822 (1 and 5 µM) | Significantly decreased α-SMA and collagen type 1 levels.[7] | [7] |

| Palmitic acid-induced lipotoxicity in HepG2 cells and mouse hepatocytes | BI-3231 | Significantly decreased triglyceride accumulation and restored mitochondrial respiratory function.[4] | [4] |

| CDAA-HFD-fed rats | INI-822 | Reduced levels of alanine transaminase (ALT) and a dose-dependent increase in hepatic phosphatidylcholines.[8] | [8] |

Table 2: Summary of Preclinical Efficacy of HSD17B13 Inhibitors in Liver Disease Models

Mechanism of Action: Attenuation of Liver Fibrosis

The protective effect of HSD17B13 inhibition against liver fibrosis is believed to be multifactorial, primarily involving the modulation of lipid metabolism and the inhibition of pyrimidine catabolism.

Modulation of Lipid Metabolism

HSD17B13 is localized to lipid droplets and influences hepatic lipid composition.[1] Inhibition of HSD17B13 is associated with an increase in hepatic phospholipids, such as phosphatidylcholines.[8] This alteration in the lipidome may contribute to improved hepatocyte membrane integrity and reduced lipotoxicity, thereby decreasing the inflammatory and fibrogenic stimuli that drive liver fibrosis.

Inhibition of Pyrimidine Catabolism

Recent studies have revealed a novel mechanism linking HSD17B13 to liver fibrosis via the regulation of pyrimidine catabolism.[4] The loss-of-function HSD17B13 variant and HSD17B13 knockdown in mice are associated with decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in the pyrimidine degradation pathway.[4] This leads to an accumulation of pyrimidines, which may have protective effects against liver injury and fibrosis. Pharmacological inhibition of DPYD has been shown to phenocopy the protective effects of HSD17B13 deficiency.[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by HSD17B13 and its inhibitors.

Caption: HSD17B13's role in lipid metabolism and fibrosis.

Caption: HSD17B13's influence on pyrimidine catabolism.

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preclinical evaluation of HSD17B13 inhibitors.

In Vitro HSD17B13 Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency (IC50) of test compounds against HSD17B13.

-

Principle: A biochemical assay that measures the enzymatic activity of recombinant HSD17B13 in the presence of a substrate and cofactor (NAD+). Inhibition of the enzyme results in a decreased rate of product formation, which can be quantified.

-

General Protocol:

-

Recombinant human or mouse HSD17B13 is incubated with a known substrate (e.g., β-estradiol or leukotriene B4) and the cofactor NAD+.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The formation of the product is measured using a suitable detection method, such as mass spectrometry or a fluorescence-based assay that detects NADH production.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular HSD17B13 Activity Assay

-

Objective: To assess the ability of a compound to inhibit HSD17B13 activity in a cellular context.

-

Principle: A cell-based assay using a cell line that overexpresses HSD17B13. The conversion of a cell-permeable substrate is measured in the presence and absence of the inhibitor.

-

General Protocol:

-

A suitable cell line (e.g., HEK293) is engineered to stably express human or mouse HSD17B13.

-

Cells are incubated with the test compound at various concentrations for a specified duration.

-

A cell-permeable substrate (e.g., estradiol) is added to the cells.

-

After an incubation period, the cells are lysed, and the amount of product formed is quantified by mass spectrometry.

-

Cellular IC50 values are determined from the concentration-response curve.

-

In Vivo Mouse Models of Liver Fibrosis

-

Objective: To evaluate the in vivo efficacy of HSD17B13 inhibitors in reducing liver fibrosis.

-

Common Models:

-

Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) model: This diet induces steatohepatitis and progressive fibrosis in mice.

-

Carbon tetrachloride (CCl4) induced fibrosis model: CCl4 is a hepatotoxin that causes chronic liver injury and fibrosis.

-

-

General Protocol (CDAA-HFD Model):

-

Male C57BL/6J mice are typically used.

-

Mice are fed a CDAA-HFD for a period of several weeks (e.g., 6-12 weeks) to induce NASH and fibrosis.

-

The test compound is administered orally or via another appropriate route, typically daily, starting either at the beginning of the diet or after fibrosis has been established (therapeutic intervention).

-

At the end of the study, mice are euthanized, and blood and liver tissue are collected.

-

Endpoints:

-

Biochemical analysis: Plasma levels of liver enzymes (ALT, AST).

-

Histological analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify collagen deposition (fibrosis). A NAFLD Activity Score (NAS) and fibrosis score are determined.

-

Gene expression analysis: Hepatic mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) and inflammatory genes are measured by qPCR.

-

Lipidomics: Analysis of hepatic lipid profiles by mass spectrometry.

-

-

Future Directions and Conclusion

The development of HSD17B13 inhibitors represents a highly promising, genetically validated approach for the treatment of liver fibrosis. The preclinical data for compounds like INI-822 and M-5475 are encouraging, demonstrating their potential to ameliorate key features of NASH. The availability of chemical probes such as BI-3231 will further facilitate the elucidation of the complex biology of HSD17B13.

Future research should focus on:

-

Conducting rigorous, well-controlled clinical trials to establish the safety and efficacy of HSD17B13 inhibitors in patients with liver fibrosis.

-

Further delineating the downstream signaling pathways affected by HSD17B13 inhibition to identify potential biomarkers of target engagement and therapeutic response.

-

Exploring the potential of combination therapies, where HSD17B13 inhibitors could be used in conjunction with other agents that target different aspects of NASH pathogenesis.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INI-822 / Inipharm [delta.larvol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 7. inipharm.com [inipharm.com]

- 8. biorxiv.org [biorxiv.org]

Hsd17B13-IN-3: A Technical Guide to its Role in Lipid Droplet Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the hydroxysteroid dehydrogenase family, predominantly expressed in the liver and localized to the surface of lipid droplets. Emerging research has identified HSD17B13 as a key player in hepatic lipid metabolism, with its expression being significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD). Genetic studies have further solidified its importance, revealing that loss-of-function variants of HSD17B13 are protective against the progression of NAFLD to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.

This technical guide focuses on Hsd17B13-IN-3, a potent inhibitor of HSD17B13, providing a comprehensive overview of its biochemical activity, its effects on lipid droplet metabolism, and detailed experimental protocols for its study.

This compound: An Overview

This compound, also referred to as "compound 2" in the scientific literature, is a small molecule inhibitor of the HSD17B13 enzyme.[1] It has been characterized as a benzoic acid compound containing a sulfonamide linker.[1]

Data Presentation

The inhibitory activity of this compound has been quantified in biochemical assays, demonstrating its potency against HSD17B13.

| Compound | Assay Type | Substrate | IC50 | Reference |

| This compound (compound 2) | Biochemical | β-estradiol | 0.38 µM | [1] |

| This compound (compound 2) | Biochemical | Leukotriene B4 (LTB4) | 0.45 µM | [1] |

Note: In the study by Liu et al. (2023), this compound was found to be inactive in a cell-based assay, suggesting potential challenges with cell penetration or other cellular factors.[1]

Signaling Pathway and Mechanism of Action

HSD17B13 is an enzyme that catalyzes the conversion of 17-ketosteroids to 17-hydroxysteroids. Its precise physiological substrates and the full extent of its role in lipid droplet metabolism are still under active investigation. However, its localization to the lipid droplet surface suggests a direct role in modulating lipid droplet dynamics, including their growth, maintenance, and breakdown. The inhibition of HSD17B13 by molecules like this compound is hypothesized to alter the lipid composition and signaling pathways associated with the lipid droplet, thereby mitigating the pathological progression of fatty liver disease.

Caption: Proposed signaling pathway of HSD17B13 at the lipid droplet and the inhibitory action of this compound.

Experimental Protocols

HSD17B13 Biochemical Inhibition Assay

This protocol is adapted from Liu et al., Nature Communications, 2023.[1]

Objective: To determine the in vitro inhibitory potency of this compound against purified human HSD17B13 enzyme.

Materials:

-

Purified human HSD17B13 protein

-

This compound (or other test compounds)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100

-

Cofactor: NAD+

-

Substrate: β-estradiol or Leukotriene B4 (LTB4)

-

Internal Standard: Estrone-d4

-

Quench Solution: Acetonitrile containing the internal standard

-

384-well assay plates

-

LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add 0.25 µL of the compound solution to the wells of a 384-well plate. For control wells, add DMSO.

-

Enzyme Addition: Add 5 µL of purified human HSD17B13 in assay buffer to each well.

-

Reaction Initiation: Add 5 µL of a substrate/cofactor mix (containing β-estradiol or LTB4 and NAD+) in assay buffer to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding 25 µL of the quench solution to each well.

-

Analysis: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the amount of product (estrone) formed.

-

Data Analysis: Normalize the data to control wells and calculate the IC50 value by fitting the data to a four-parameter logistical equation.

Analysis of Lipid Droplet Metabolism in Hepatocytes

Objective: To assess the effect of HSD17B13 inhibition on lipid droplet accumulation in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Cell culture medium and supplements

-

Fatty acid solution (e.g., oleic acid, palmitic acid) to induce steatosis

-

This compound (or other test compounds)

-

Lipid droplet staining dye (e.g., BODIPY 493/503, Oil Red O)

-

Hoechst 33342 for nuclear staining

-

Formaldehyde for cell fixation

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed hepatocytes in a multi-well imaging plate at an appropriate density.

-

Fatty Acid Loading and Inhibitor Treatment: After cell attachment, treat the cells with a fatty acid solution to induce lipid droplet formation. Concurrently, treat the cells with a dilution series of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours).

-

Cell Staining:

-

Wash the cells with PBS.

-

Fix the cells with formaldehyde.

-

Wash the cells again with PBS.

-

Stain the cells with a working solution of BODIPY 493/503 and Hoechst 33342 for 15-30 minutes at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells with PBS.

-

Acquire images using a fluorescence microscope or a high-content imaging system. Capture images in the green channel for lipid droplets and the blue channel for nuclei.

-

-

Image Analysis:

-

Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.

-

Normalize the lipid droplet measurements to the number of cells (nuclei count).

-

-

Data Analysis: Compare the lipid droplet parameters between inhibitor-treated and vehicle-treated cells to determine the effect of HSD17B13 inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating an HSD17B13 inhibitor's effect on lipid droplet metabolism in hepatocytes.

Caption: A typical experimental workflow for assessing the impact of this compound on hepatocyte lipid droplets.

Conclusion

This compound is a valuable tool for the chemical biology community to probe the function of HSD17B13 in lipid metabolism. Its potency in biochemical assays underscores its potential as a lead compound for the development of therapeutics targeting NAFLD and NASH. While its cellular activity appears limited, further optimization of its structure to improve cell permeability could unlock its full potential as a research tool and a therapeutic agent. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the role of HSD17B13 and the effects of its inhibition on the complex processes of lipid droplet metabolism.

References

An In-depth Technical Guide to the Enzymatic Inhibition Profile of Hsd17B13-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver, which has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive analysis of the enzymatic inhibition profile of Hsd17B13-IN-3, a potent and selective inhibitor of HSD17B13. While "this compound" is used as a representative name, this document leverages the extensively characterized data for the well-studied inhibitor, BI-3231, to provide a detailed overview of its biochemical and cellular activity, selectivity, and mechanism of action.

Introduction to HSD17B13

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is localized to the surface of lipid droplets in hepatocytes.[1][2][3] Its precise physiological substrates and functions are still under active investigation, but it is known to catalyze the NAD+-dependent oxidation of various steroids and other lipid molecules.[2][4][5] Overexpression of HSD17B13 has been linked to increased lipid accumulation in hepatocytes, suggesting a role in the pathogenesis of fatty liver disease.[3] Conversely, genetic variants that lead to reduced or absent HSD17B13 activity are protective against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.[3] This strong human genetic validation makes HSD17B13 an attractive target for therapeutic intervention.

Enzymatic and Cellular Inhibition Profile of this compound (Exemplified by BI-3231)

This compound, represented here by the potent inhibitor BI-3231, demonstrates robust and selective inhibition of HSD17B13 in both enzymatic and cellular assays.

Quantitative Inhibition Data

The inhibitory activity of BI-3231 against human and mouse HSD17B13 has been thoroughly quantified, revealing single-digit nanomolar potency in enzymatic assays and double-digit nanomolar activity in a cellular context.[4]

| Assay Type | Target | Parameter | Value | Reference |

| Enzymatic Assay | Human HSD17B13 (hHSD17B13) | IC50 | 1 nM | [6] |

| Human HSD17B13 (hHSD17B13) | Ki | 0.7 nM | [7] | |

| Mouse HSD17B13 (mHSD17B13) | IC50 | 13 nM | [6] | |

| Cellular Assay | Human HSD17B13 (in HEK293 cells) | IC50 | 11 ± 5 nM | [8] |

Selectivity Profile

A critical aspect of a chemical probe or drug candidate is its selectivity for the intended target over other related proteins. BI-3231 exhibits excellent selectivity for HSD17B13 over its closest homolog, HSD17B11, and a broader panel of receptors.[4][9]

| Off-Target | Parameter | Value | Selectivity (Fold) | Reference |

| Human HSD17B11 | IC50 | > 10,000 nM | >10,000 | [10] |

| SafetyScreen44 Panel (44 targets) | % Inhibition @ 10 µM | < 50% for 43 targets | High | [4] |

| COX-2 | % Inhibition @ 10 µM | > 50% | - | [9] |

Mechanism of Action: An NAD+-Dependent Inhibition

A key mechanistic feature of this compound (BI-3231) is its dependence on the cofactor NAD+ for binding and inhibition of HSD17B13.[4] Thermal shift assays have demonstrated that the inhibitor only stabilizes the HSD17B13 protein in the presence of NAD+.[9] Further kinetic studies revealed an uncompetitive mode of inhibition with respect to NAD+, indicating that the inhibitor binds to the enzyme-NAD+ complex.[9]

Caption: NAD+ Dependent Inhibition Mechanism of this compound.

Detailed Experimental Protocols

HSD17B13 Enzymatic Inhibition Assay (Representative Protocol)

This protocol is based on the commonly used methods for assessing HSD17B13 activity by measuring the production of NADH.

Objective: To determine the in vitro potency (IC50) of this compound against purified HSD17B13 enzyme.

Materials:

-

Purified recombinant human or mouse HSD17B13 enzyme.

-

This compound (or test compound) stock solution in DMSO.

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5).

-

NAD+ solution.

-

Substrate solution (e.g., β-estradiol or retinol).

-

Detection reagent for NADH (luminescence-based, e.g., NAD/NADH-Glo™ Assay).

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add the HSD17B13 enzyme and NAD+ solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol).

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate in the dark to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

Caption: Experimental Workflow for HSD17B13 Enzymatic Inhibition Assay.

Cellular HSD17B13 Activity Assay

This protocol is based on the methodology described for BI-3231.[4]

Objective: To determine the cellular potency (IC50) of this compound in a cell-based assay.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13.

-

Cell culture medium (DMEM with 10% FBS, GlutaMAX, and sodium pyruvate).

-

This compound (or test compound) stock solution in DMSO.

-

Estradiol solution.

-

d4-estrone internal standard.

-

Girard's Reagent P.

-

384-well cell culture plates.

-

RapidFire MS/MS system.

-

CellTiter-Glo Luminescent Cell Viability Assay kit.

Procedure:

-

Seed the HSD17B13-overexpressing HEK293 cells in 384-well plates and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMSO.

-

Add 50 nL of the diluted compound or DMSO to the cell plates and incubate for 30 minutes at 37°C.

-

Add estradiol solution to each well and incubate for 3 hours at 37°C.

-

Transfer the supernatant to a new plate and add the d4-estrone internal standard.

-

Add Girard's Reagent P to derivatize the estrone and incubate overnight at room temperature.

-

Add deionized water to the samples.

-

Analyze the estrone levels using a RapidFire MS/MS system.

-

To assess cytotoxicity, perform a CellTiter-Glo assay on the remaining cells in the original plate according to the manufacturer's protocol.

-

Normalize the data and calculate the IC50 value.

Proposed Role of HSD17B13 in Liver Disease and the Rationale for Inhibition

HSD17B13 is thought to contribute to the progression of liver disease by modulating lipid metabolism within hepatocytes. Its enzymatic activity may lead to the production of lipotoxic species that promote inflammation and fibrosis.

Caption: Proposed Signaling Pathway of HSD17B13 in Liver Disease Progression.

By inhibiting HSD17B13, compounds like this compound are hypothesized to reduce the production of these harmful lipid mediators, thereby mitigating cellular stress, inflammation, and the progression to more severe liver disease.

Conclusion

This compound, exemplified by the well-characterized inhibitor BI-3231, is a potent and selective inhibitor of HSD17B13 with a clear, NAD+-dependent mechanism of action. The comprehensive in vitro and cellular data presented in this guide underscore its utility as a valuable tool for further elucidating the biological roles of HSD17B13 and as a promising starting point for the development of novel therapeutics for chronic liver diseases. The detailed protocols provided herein offer a foundation for researchers to investigate the effects of HSD17B13 inhibition in various experimental systems.

References

- 1. researchgate.net [researchgate.net]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 8. eubopen.org [eubopen.org]

- 9. opnme.com [opnme.com]

- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

The Role of Hsd17B13 in Modulating Inflammatory Pathways in Hepatocytes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: This technical guide focuses on the broader role of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in modulating inflammatory pathways in hepatocytes. The specific inhibitor "Hsd17B13-IN-3" mentioned in the initial topic query did not yield specific information in publicly available scientific literature. Therefore, this document will address the therapeutic potential of Hsd17B13 inhibition by summarizing the effects of its loss-of-function variants and general inhibitory approaches.

Executive Summary

17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a critical regulator of inflammatory processes in the liver.[1][2] Its expression is significantly upregulated in various liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH).[3] Compelling genetic evidence indicates that loss-of-function variants of Hsd17B13 are protective against the progression of chronic liver diseases, reducing inflammation and fibrosis.[4] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of inflammatory liver conditions. This guide provides a comprehensive overview of the known inflammatory signaling pathways modulated by Hsd17B13, presents quantitative data from relevant studies, details key experimental protocols for its investigation, and provides visual representations of the underlying molecular mechanisms.

Hsd17B13-Mediated Inflammatory Signaling Pathways in Hepatocytes

Hsd17B13's role in hepatic inflammation is multifaceted, with the most well-characterized pathway involving the production of platelet-activating factor (PAF) and subsequent activation of STAT3 signaling. Evidence also suggests a potential interplay with the NF-κB and MAPK signaling cascades.

The HSD17B13-PAF-STAT3 Axis

Recent studies have elucidated a linear signaling pathway initiated by Hsd17B13 that promotes a pro-inflammatory environment in the liver. Hsd17B13, particularly when it forms homodimers and undergoes liquid-liquid phase separation on the surface of lipid droplets, enhances the biosynthesis of PAF.[5][6] PAF, a potent phospholipid mediator, then acts in an autocrine or paracrine manner by binding to its receptor (PAFR) on hepatocytes. This binding triggers the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5] Activated, phosphorylated STAT3 (p-STAT3) translocates to the nucleus, where it upregulates the transcription of genes encoding for fibrinogen subunits (FGA, FGB, and FGG).[5][7] The resulting increase in fibrinogen production promotes the adhesion of leukocytes to hepatocytes, a critical step in the initiation and perpetuation of liver inflammation.[5][6]

dot

Caption: HSD17B13-PAF-STAT3 Signaling Pathway in Hepatocytes.

Potential Crosstalk with NF-κB and MAPK Signaling Pathways

Overexpression of Hsd17B13 has been shown to influence inflammatory pathways beyond the STAT3 axis. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of gene expression changes following Hsd17B13 overexpression in mouse liver indicated an enrichment of genes related to the NF-κB and MAPK signaling pathways.[2][8] These pathways are master regulators of inflammation, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. For instance, overexpression of Hsd17B13 in L02 hepatocytes led to increased mRNA levels of IL-6 and CXCL3, which are known to be regulated by NF-κB and MAPK signaling.[8] The precise molecular mechanisms linking Hsd17B13 to these pathways are still under investigation but may involve lipid metabolites generated by Hsd17B13's enzymatic activity or cellular stress induced by lipid droplet accumulation.

dot

Caption: Potential Interplay of Hsd17B13 with NF-κB and MAPK Pathways.

Quantitative Data on Hsd17B13-Modulated Inflammatory Markers

The following tables summarize the quantitative effects of Hsd17B13 modulation on key inflammatory markers in hepatocytes, as reported in the literature.

Table 1: Effect of Hsd17B13 Overexpression on Gene Expression in Hepatocytes

| Gene | Cell/Animal Model | Fold Change vs. Control | Reference |

| Fibrinogen Subunits | |||

| FGG | HepaRG cells | Upregulated | [1] |

| FGA | HepaRG cells | Upregulated | [1] |

| FGB | HepaRG cells | Upregulated | [1] |

| Inflammatory Cytokines/Chemokines | |||

| Il-6 | Mouse Liver (in vivo) | Upregulated | [1] |

| Ccl2 | Mouse Liver (in vivo) | Upregulated | [1] |

| IL-6 | L02 cells | Upregulated | [8] |

| CXCL3 | L02 cells | Upregulated | [8] |

| Adhesion Molecules | |||

| Icam1 | Mouse Liver (in vivo) | Upregulated | [1] |

| Vcam1 | Mouse Liver (in vivo) | Upregulated | [1] |

| Nectin1 | Mouse Liver (in vivo) | Upregulated | [1] |

Table 2: Effect of Hsd17B13 Modulation on Protein Levels and Cellular Assays

| Marker/Assay | Experimental Condition | Effect | Reference |

| Protein Levels | |||

| p-STAT3/STAT3 ratio | Hsd17B13 overexpression in HepaRG cells | Increased | [1] |

| Cellular Assays | |||

| Leukocyte Adhesion (THP-1 cells) | Hsd17B13 overexpression in HepaRG cells | Increased | [1] |

| Alanine Aminotransferase (ALT) | Hsd17B13 overexpression in Huh7 cell lysate | Increased | [5] |

| Aspartate Aminotransferase (AST) | Hsd17B13 overexpression in Huh7 cell lysate | Increased | [5] |

| Alanine Aminotransferase (ALT) | Hsd17B13 knockdown in HFD-fed mice (serum) | Decreased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Hsd17B13 in hepatocyte inflammation.

dot

Caption: General Experimental Workflow for Studying Hsd17B13 in Hepatocytes.

Overexpression of HSD17B13 in Hepatocyte Cell Lines (e.g., Huh7)

This protocol describes the transient transfection of a plasmid encoding human Hsd17B13 into Huh7 cells.

Materials:

-

Huh7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid DNA encoding Hsd17B13 (and an empty vector control)

-

Serum-free medium (e.g., DMEM)

-

Lipofectamine® 3000 or a similar transfection reagent

-

6-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: The day before transfection, seed Huh7 cells in a 6-well plate at a density that will result in 90-95% confluency at the time of transfection (e.g., 2.5 x 10^5 cells/well).

-

Preparation of DNA-Lipid Complexes:

-

For each well, dilute 2.5 µg of Hsd17B13 plasmid DNA (or empty vector) in 125 µL of serum-free medium.

-

In a separate tube, add 5 µL of P3000™ Reagent to the diluted DNA and mix gently.

-

In another separate tube, dilute 5 µL of Lipofectamine® 3000 reagent in 125 µL of serum-free medium and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine® 3000 (total volume ~250 µL). Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.

-

-

Transfection:

-

Aspirate the medium from the Huh7 cells and replace it with 2 mL of fresh complete growth medium.

-

Add the DNA-lipid complexes dropwise to each well.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, cells can be harvested for downstream applications such as qPCR, western blotting, or cell-based assays.

-

Western Blot Analysis for Phosphorylated and Total STAT3

This protocol outlines the detection of p-STAT3 and total STAT3 in protein lysates from transfected hepatocytes.

Materials:

-

Transfected hepatocytes

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Rabbit anti-STAT3

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-STAT3 at 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the bands using an imaging system.

-

To detect total STAT3, the membrane can be stripped and re-probed with the anti-STAT3 antibody.

-

Quantitative PCR (qPCR) for Inflammatory Gene Expression

This protocol details the measurement of mRNA levels of FGG, IL-6, and CCL2.

Materials:

-

Hepatocytes (transfected or treated)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for FGG, IL-6, CCL2, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from hepatocytes using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well plate by combining SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

-

Run the plate in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Leukocyte Adhesion Assay

This protocol describes an assay to measure the adhesion of monocytic THP-1 cells to a monolayer of hepatocytes.

Materials:

-

Transfected hepatocytes grown to confluence in a 24-well plate

-

THP-1 cells

-

Fluorescent dye (e.g., Calcein-AM)

-

Assay buffer (e.g., RPMI 1640)

-

Fluorescence plate reader

Procedure:

-

Labeling of THP-1 Cells:

-

Incubate THP-1 cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Resuspend the labeled THP-1 cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Adhesion:

-

Aspirate the medium from the hepatocyte monolayer.

-

Add 200 µL of the labeled THP-1 cell suspension to each well.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing and Quantification:

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent THP-1 cells.

-

Add 200 µL of lysis buffer to each well and incubate for 10 minutes.

-

Measure the fluorescence in each well using a fluorescence plate reader (e.g., excitation/emission of 485/520 nm for Calcein-AM).

-

The fluorescence intensity is proportional to the number of adherent THP-1 cells.

-

Measurement of ALT and AST in Cell Culture

This protocol describes the quantification of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) released from hepatocytes into the culture medium and remaining in the cell lysate.

Materials:

-

Hepatocyte culture supernatant and cell lysates

-

Commercially available ALT and AST activity assay kits

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Wash the remaining cells with PBS and lyse them using the lysis buffer provided in the assay kit or a suitable alternative.

-

-

Assay:

-

Perform the ALT and AST activity assays on both the supernatant and the cell lysate fractions according to the manufacturer's instructions. This typically involves mixing the sample with a reaction mixture and measuring the change in absorbance or fluorescence over time.

-

-

Data Analysis:

-

Calculate the ALT and AST activity in each fraction based on the standard curve provided in the kit.

-

The results can be expressed as units per liter (U/L) or normalized to the total protein content of the cell lysate.

-

Conclusion and Future Directions

The evidence strongly implicates Hsd17B13 as a pro-inflammatory mediator in hepatocytes, primarily through the PAF-STAT3 signaling axis, with potential contributions from the NF-κB and MAPK pathways. The protective effect of Hsd17B13 loss-of-function variants in human populations underscores its potential as a high-value therapeutic target for inflammatory liver diseases. The development of specific inhibitors of Hsd17B13, whether small molecules or RNA-based therapeutics, represents a promising strategy to ameliorate liver inflammation and prevent the progression to more severe liver pathologies. Future research should focus on further delineating the molecular mechanisms by which Hsd17B13 interacts with the NF-κB and MAPK pathways and on the preclinical and clinical evaluation of Hsd17B13 inhibitors.

References

- 1. altogen.com [altogen.com]

- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. huh7.com [huh7.com]

- 6. Huh-7 Cells | Cell Lines | Thermo Fisher Scientific - ES [thermofisher.com]

- 7. signagen.com [signagen.com]

- 8. Application of in-vitro-cultured primary hepatocytes to evaluate species translatability and AAV transduction mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Kinetics of Hsd17B13-IN-3 to HSD17B13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Hsd17B13-IN-3, a known inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the inhibitor's interaction with its target.

Introduction to HSD17B13 and its Inhibition

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It is implicated in the metabolism of steroids, fatty acids, and retinol.[2][3] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it an attractive therapeutic target. The small molecule this compound has been identified as a potent inhibitor of HSD17B13.[4] Understanding the binding kinetics of this inhibitor is crucial for its development as a potential therapeutic agent.

Quantitative Binding Data

| Inhibitor | Target | Substrate | Cofactor | IC₅₀ (µM) | Reference |

| This compound | HSD17B13 | β-estradiol | NAD⁺ | 0.38 | [4] |

| This compound | HSD17B13 | Leukotriene B4 (LTB4) | NAD⁺ | 0.45 | [4] |

Note: The IC₅₀ values indicate that this compound is a potent inhibitor of HSD17B13 with sub-micromolar efficacy. The similar IC₅₀ values obtained with different substrates suggest that the inhibitor is not substrate-competitive.

Experimental Protocols

The determination of the binding kinetics of inhibitors to HSD17B13 primarily relies on enzymatic assays due to challenges with biophysical methods like Surface Plasmon Resonance (SPR) and isothermal calorimetry, which have been reported to be not amenable for HSD17B13.[5]

Biochemical Enzyme Inhibition Assay (for IC₅₀ and Kᵢ Determination)

This assay measures the enzymatic activity of HSD17B13 in the presence of varying concentrations of the inhibitor to determine its potency.

1. Reagents and Materials:

-

Enzyme: Purified recombinant human HSD17B13.

-

Substrates: β-estradiol or Leukotriene B4 (LTB4).

-

Cofactor: Nicotinamide adenine dinucleotide (NAD⁺).

-

Inhibitor: this compound.

-

Assay Buffer: Tris-based buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing salts (e.g., 100 mM NaCl), a chelating agent (e.g., 0.5 mM EDTA), a reducing agent (e.g., 0.1 mM TCEP), a protein stabilizer (e.g., 0.05% BSA), and a detergent (e.g., 0.001% Tween-20).[6]

-

Detection Reagent: A system to measure the product of the enzymatic reaction. A common method is to detect the production of NADH, the reduced form of NAD⁺, using a luminescent assay kit (e.g., NAD(P)H-Glo™).[5]

-

Plate Reader: A microplate reader capable of measuring luminescence.

-

Assay Plates: 384-well or 96-well plates suitable for luminescence measurements.

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (for control wells) into the assay plates.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the HSD17B13 enzyme, substrate (β-estradiol or LTB4), and cofactor (NAD⁺) in the assay buffer.

-

Initiation of Reaction: Add the reaction mixture to the wells of the assay plate to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.

-

Detection: Add the detection reagent to the wells to stop the reaction and generate a luminescent signal proportional to the amount of NADH produced.

-

Data Acquisition: Measure the luminescence using a plate reader.

3. Data Analysis:

-

IC₅₀ Determination: The raw data is normalized to the controls (100% activity with DMSO and 0% activity with no enzyme). The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

-

Kᵢ Determination for Tight-Binding Inhibitors: For potent inhibitors where the IC₅₀ value is close to the enzyme concentration, the Morrison equation for tight-binding inhibitors is used to determine the apparent inhibition constant (Kᵢₐₚₚ).[7][8] The true Kᵢ can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive, or by global fitting of the data to the appropriate model for other inhibition mechanisms.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of an HSD17B13 inhibitor.

HSD17B13 Signaling and Metabolic Pathways

HSD17B13 plays a significant role in hepatic lipid and retinol metabolism. Its expression and activity are integrated into broader metabolic and inflammatory signaling networks.

Transcriptional Regulation of HSD17B13

The expression of the HSD17B13 gene is regulated by key transcription factors involved in lipid homeostasis.

Role in Retinol Metabolism

HSD17B13 functions as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde, a key step in the synthesis of retinoic acid, a potent signaling molecule.[2]

Involvement in Inflammatory Signaling

Overexpression of HSD17B13 has been shown to influence inflammatory pathways, potentially through the NF-κB and MAPK signaling cascades, contributing to the progression of liver disease.[8]

Conclusion

This compound is a potent inhibitor of HSD17B13, a promising therapeutic target for chronic liver diseases. While its IC₅₀ values have been established, a complete kinetic profile, including Kᵢ, kₒₙ, and kₒff, remains to be publicly reported. The methodologies outlined in this guide, particularly enzymatic inhibition assays analyzed with the Morrison equation for tight-binding inhibitors, provide a robust framework for the comprehensive characterization of the binding kinetics of this compound and other potent inhibitors of HSD17B13. Further elucidation of its binding mechanism and its effects on the intricate signaling pathways involving HSD17B13 will be critical for its advancement as a therapeutic candidate.

References

- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biokin.com [biokin.com]

- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Off-Target Effects of HSD17B13 Inhibitors in Liver Cells

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-3" is not publicly available. This guide provides a comprehensive framework for assessing the off-target effects of novel hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) inhibitors, using publicly available data for representative compounds like BI-3231 as illustrative examples.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of HSD17B13 inhibitors. It outlines key methodologies for identifying and characterizing off-target effects in liver cells, with a focus on data presentation, experimental protocols, and the visualization of complex biological processes.

Introduction to HSD17B13 and the Importance of Off-Target Profiling

Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[2] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.

As with any therapeutic agent, a thorough evaluation of off-target effects is critical to ensure safety and efficacy. For HSD17B13 inhibitors, this is particularly important due to the high degree of homology with other members of the HSD17B superfamily, which are involved in various metabolic processes.[1] Undesired interactions with these or other proteins could lead to adverse effects. This guide details a systematic approach to identifying and characterizing potential off-target activities of HSD17B13 inhibitors in liver cells.

Quantitative Data on Inhibitor Selectivity

A primary concern for HSD17B13 inhibitors is their selectivity against other members of the hydroxysteroid 17-β dehydrogenase family, especially HSD17B11, which shares a high degree of sequence homology.[1] The following tables summarize selectivity data for the well-characterized HSD17B13 inhibitor, BI-3231, and other example compounds.

Table 1: Selectivity Profile of HSD17B13 Inhibitor BI-3231

| Target | IC50 / Ki | Selectivity vs. hHSD17B13 | Reference |

| Human HSD17B13 | Ki: <10 nM | - | [3] |

| Human HSD17B11 | >10,000 nM | >1000-fold | [3] |

| Cytochrome P450 Isoforms | No significant inhibition | N/A | [3] |

| hERG | No significant inhibition | N/A | [3] |

Table 2: Selectivity of Other Exemplary HSD17B13 Inhibitors

| Compound | Target | IC50 | Selectivity vs. hHSD17B13 | Reference |

| EP-036332 | Human HSD17B13 | 14 nM | - | [4] |

| Human HSD17B11 | >100,000 nM | >7000-fold | [4] | |

| EP-040081 | Human HSD17B13 | 79 nM | - | [4] |

| Human HSD17B11 | >100,000 nM | >1265-fold | [4] | |

| Compound 32 | Human HSD17B13 | 2.5 nM | - | [5] |

Experimental Protocols for Off-Target Assessment

A multi-pronged approach is recommended to thoroughly investigate the off-target effects of HSD17B13 inhibitors in liver cells. This should include initial broad screening followed by more detailed mechanistic studies.

Broad Off-Target Liability Screening

Standard safety screening panels are a cost-effective way to identify potential interactions with a wide range of common off-targets known to be associated with adverse drug reactions.

Protocol: In Vitro Safety Screening Panel (e.g., SafetyScreen44)

-

Compound Preparation: Prepare stock solutions of the HSD17B13 inhibitor in a suitable solvent (e.g., DMSO) at a concentration appropriate for the assay format (typically 10 mM).

-

Assay Execution: Submit the compound to a commercial provider for screening against a panel of targets, such as the SafetyScreen44 panel, which includes GPCRs, ion channels, enzymes, and transporters.[6] The assays are typically run at a single high concentration (e.g., 10 µM) to identify any potential liabilities.

-